N-(furan-2-ylmethyl)pyrimidin-2-amine
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Overview
Description
N-(furan-2-ylmethyl)pyrimidin-2-amine: is an organic compound with the molecular formula C10H10N2O It is a heterocyclic compound containing both a furan ring and a pyrimidine ring
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels . The compound has been shown to exhibit a low affinity toward MAO B and MAO A .
Cellular Effects
It has been suggested that the compound may influence cell function by altering monoamine metabolism . In particular, it has been shown to increase cortical serotonin tissue content and the levels of cortical noradrenaline .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level by interacting with monoamine oxidases . Despite its low affinity for these enzymes, it has been shown to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function
Metabolic Pathways
It has been suggested that the compound may be rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of furan-2-carbaldehyde with pyrimidin-2-amine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidin-2-amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)pyridin-2-amine: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of a pyrimidine ring.
N-(furan-2-ylmethyl)aniline: Contains an aniline group instead of a pyrimidine ring.
Uniqueness
N-(furan-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both a furan ring and a pyrimidine ring, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-6H,7H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFFVIKDKJLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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